molecular formula C9H13NO B2654478 (4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one CAS No. 1253265-30-3

(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one

Cat. No.: B2654478
CAS No.: 1253265-30-3
M. Wt: 151.209
InChI Key: VKJDPKSHGXEIBH-JGVFFNPUSA-N
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Description

(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one is a bicyclic organic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry and biology. This compound is part of the isoquinoline family, which is known for its diverse range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of isoquinoline derivatives followed by cyclization. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst like palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired reduction and cyclization efficiently.

Chemical Reactions Analysis

Types of Reactions

(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction can lead to the formation of fully saturated derivatives using strong reducing agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions include various substituted isoquinolines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family, known for its wide range of biological activities.

    Tetrahydroisoquinoline: A partially saturated derivative with similar chemical properties.

    Decahydroisoquinoline: A fully saturated derivative with different reactivity and biological activities.

Uniqueness

(4As,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one is unique due to its specific stereochemistry and the presence of multiple chiral centers, which can lead to distinct biological activities and chemical reactivity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4aS,8aS)-2,4,4a,5,8,8a-hexahydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-2,7-8H,3-6H2,(H,10,11)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJDPKSHGXEIBH-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@H]2[C@@H]1CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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